molecular formula C13H10N8 B13801866 2-azido-N-(1-phenylethenyl)-7H-purin-6-amine

2-azido-N-(1-phenylethenyl)-7H-purin-6-amine

Cat. No.: B13801866
M. Wt: 278.27 g/mol
InChI Key: CYACHKUVMPBNOQ-UHFFFAOYSA-N
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Description

2-Azido-6-benzylaminopurine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. This compound is structurally related to 6-benzylaminopurine, with the addition of an azido group at the second position of the purine ring. Cytokinins like 2-azido-6-benzylaminopurine play crucial roles in various plant physiological processes, including cell division, shoot initiation, and delay of senescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-6-benzylaminopurine typically involves the introduction of an azido group to the purine ring. One common method is the nucleophilic substitution reaction where 6-benzylaminopurine is treated with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-azido-6-benzylaminopurine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azido-6-benzylaminopurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition (click chemistry).

Major Products Formed

    Reduction: Formation of 2-amino-6-benzylaminopurine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

2-Azido-6-benzylaminopurine has several scientific research applications:

Mechanism of Action

2-Azido-6-benzylaminopurine exerts its effects by mimicking natural cytokinins and binding to cytokinin receptors in plant cells. This binding activates cytokinin signaling pathways, leading to the promotion of cell division and growth. The azido group can also facilitate the formation of covalent bonds with target proteins, making it useful for studying protein interactions and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azido-6-benzylaminopurine is unique due to the specific positioning of the azido group, which allows it to participate in unique chemical reactions and interactions. This makes it a valuable tool for studying cytokinin signaling and protein interactions in various biological systems.

Properties

Molecular Formula

C13H10N8

Molecular Weight

278.27 g/mol

IUPAC Name

2-azido-N-(1-phenylethenyl)-7H-purin-6-amine

InChI

InChI=1S/C13H10N8/c1-8(9-5-3-2-4-6-9)17-12-10-11(16-7-15-10)18-13(19-12)20-21-14/h2-7H,1H2,(H2,15,16,17,18,19)

InChI Key

CYACHKUVMPBNOQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)NC2=NC(=NC3=C2NC=N3)N=[N+]=[N-]

Origin of Product

United States

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